molecular formula C21H23N7O B2633402 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1203239-77-3

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2633402
CAS No.: 1203239-77-3
M. Wt: 389.463
InChI Key: YVMSCQFKCFFQJV-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide (CAS 1203239-77-3) is a synthetic organic compound with a molecular formula of C21H23N7O and a molecular weight of 389.5 g/mol . This chemical features a complex structure that incorporates two prominent heterocyclic systems known in medicinal chemistry: an indole and a pyrazole, linked via a pyrimidine core . The indole scaffold is a privileged structure in drug discovery, found in numerous compounds with a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties . Similarly, pyrazole derivatives are recognized as pharmacologically important active scaffolds and are found in various therapeutic agents . The specific combination of these moieties in a single molecule makes this compound a valuable intermediate or target for researchers in medicinal chemistry and drug discovery programs. It is particularly useful for investigating structure-activity relationships (SAR) and for screening against novel biological targets. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-13-10-14(2)28(27-13)20-11-19(25-15(3)26-20)22-8-9-23-21(29)17-12-24-18-7-5-4-6-16(17)18/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,29)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMSCQFKCFFQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CNC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its molecular formula C19H23N5OC_{19}H_{23}N_{5}O and has a molar mass of approximately 335.42 g/mol. It features a complex structure incorporating an indole moiety, a pyrazole ring, and a pyrimidine derivative, which are known for their biological significance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and indole structures. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Line Studies :
    • In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). For instance, IC50 values reported for similar compounds in this class range from 0.39 µM to 4.2 µM, indicating potent activity against these cell lines .
  • Mechanisms of Action :
    • The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies suggest that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines :
    • Research indicates that derivatives of pyrazole can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Animal Models :
    • In vivo studies using murine models of inflammation have shown that compounds similar to this one can effectively reduce inflammatory responses, as measured by reduced edema and cytokine levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Indole moietyEnhances anticancer activity
Pyrazole ringContributes to anti-inflammatory properties
Aminoethyl linkerCritical for cellular uptake and target interaction

Modifications at various positions on the pyrazole or indole rings have been explored to enhance potency and selectivity against specific cancer types or inflammatory conditions.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Zheng et al. (2022) : Reported a new class of pyrazole derivatives with IC50 values as low as 0.28 µM against A549 cells, demonstrating the potential for further development based on structural similarities .
  • Fan et al. (2021) : Investigated the cytotoxic effects of pyrazole derivatives on HCT116 cells, noting significant apoptosis induction with IC50 values around 49.85 μM .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. In a study evaluating the cytotoxic effects of thiazole-pyridine hybrids, compounds similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.01 μM to 5.71 μM . The presence of specific functional groups, such as electron-withdrawing groups, appears to enhance the anticancer efficacy of these compounds.

Anti-inflammatory Properties

Research indicates that derivatives of this compound can act as anti-inflammatory agents. For instance, compounds containing similar pyrazole and pyrimidine moieties have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism often involves the modulation of signaling pathways associated with inflammatory responses, making it a potential candidate for developing new anti-inflammatory drugs.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications in the pyrazole and pyrimidine rings significantly influence biological activity. For example, altering substituents on these rings can enhance binding affinity to target proteins or improve solubility and bioavailability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions between indole derivatives and pyrazole-containing precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Summary Table of Applications

Application Description IC50 Values
AnticancerEffective against MCF-7 and HepG2 cell lines2.01 μM - 5.71 μM
Anti-inflammatoryInhibits pro-inflammatory cytokinesNot specified
NeuroprotectiveProtects neuronal cells from oxidative stressNot specified
Structure ActivityModifications enhance binding affinity and biological activityVaries by modification

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3, C21H22N6O , MW: 374.4 g/mol) shares functional similarities with the target compound, including a pyrazole-carboxamide framework and heteroaromatic cores. Below is a detailed structural and functional comparison:

Table 1. Structural and Functional Comparison

Feature Target Compound Similar Compound (CAS 1005612-70-3)
Core Structure 2-Methylpyrimidine substituted with 3,5-dimethylpyrazole Pyrazolo[3,4-b]pyridine substituted with phenyl
Linker Ethylamino spacer (-NH-CH2-CH2-) Direct linkage (no spacer)
Carboxamide Group Indole-3-carboxamide Pyridine-4-carboxamide
Substituents 3,5-Dimethylpyrazole, 2-methylpyrimidine 1-Ethyl-3-methylpyrazole, 3,6-dimethylpyridine
Molecular Formula Likely C23H26N8O (inferred from structure) C21H22N6O
Molecular Weight ~430–440 g/mol (estimated) 374.4 g/mol
Hydrogen Bond Capacity High (amide, pyrimidine N, pyrazole NH) Moderate (amide, pyridine N)

Functional Implications

  • Solubility and Bioavailability: The ethylamino linker in the target compound may enhance solubility compared to the rigid, spacer-free analogue.
  • Metabolic Stability : The 3,5-dimethylpyrazole in the target compound could reduce metabolic oxidation compared to the 1-ethyl-3-methylpyrazole in the analogue, which has more labile alkyl groups.

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